molecular formula C11H12ClNO B1423614 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 266359-63-1

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1423614
M. Wt: 209.67 g/mol
InChI Key: RZYWXQQLMVXGQY-UHFFFAOYSA-N
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Description

“6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are characterized by a quinoline backbone with a ketone functional group.



Synthesis Analysis

The synthesis of quinolinone derivatives typically involves the cyclization of suitable precursors, such as anilines or phenylacetic acids. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this specific compound.



Molecular Structure Analysis

The molecular structure of “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” would consist of a quinoline backbone with a ketone functional group at the 2-position, a chlorine atom at the 6-position, and two methyl groups at the 4-position.



Chemical Reactions Analysis

As a quinolinone derivative, this compound might undergo reactions typical for carbonyl compounds and aromatic compounds. However, the exact reactivity would depend on the specific conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinolinone derivatives include moderate to high polarity, potential for hydrogen bonding, and stability under normal conditions.


Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis Techniques and Chemical Properties 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives are synthesized through various chemical reactions, showcasing the compound's versatility in chemical synthesis. The cyclization of N-(1,1-dimethylpropargyl) anilines, for instance, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, as seen in reactions such as chlorination, epoxidation, and oxymercuration, leading to various chloro, hydroxy, and keto derivatives (Williamson & Ward, 2005). Similarly, a study on the synthesis and biological evaluation of quinazoline-4-thiones highlights the antimycobacterial activity found in 6-chloro substituted compounds, indicating potential biological significance of these derivatives (Kubicová et al., 2003).

Material Applications The compound's derivatives are also explored in material science, specifically in the development of polarizing films for various optical applications. For instance, a study discusses the creation of an IR-polarizing film containing a new quinoline dye and Fe3O4 nanoparticles, demonstrating the compound's applicability in laser technologies, polarizing microscopes, and electrical signal sensors (Shahab et al., 2016).

Crystal Structure and Molecular Analysis

Crystallography and Structural Analysis Metastable crystalline forms of 6-chloroquinolin-2(1H)-one have been characterized, revealing insights into its crystal structure, molecular interactions, and spectroscopic properties. These studies offer a deeper understanding of the compound's structural dynamics and potential applications in various fields, such as materials science and pharmaceutical development (Luo & Sun, 2014).

Chemical Interactions and Substitution Reactions

Substitution Reactions and Chemical Reactivity Further exploration into the chemical properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives demonstrates their potential in various substitution reactions. For instance, α-lithiation followed by reaction with different electrophiles showcases the compound's versatility in organic synthesis, providing pathways to various substituted derivatives (Sébastien et al., 2010).

Biological Activity and Applications

Antimycobacterial and Antitubercular Properties Several derivatives of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimycobacterial activity, with some compounds showing higher activity than standard treatments against specific Mycobacterium strains. These findings suggest potential pharmaceutical applications, particularly in the treatment of tuberculosis and related diseases (Kantevari et al., 2011).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of quinolinone derivatives is a vibrant field due to their potential applications in medicinal chemistry. Future research on “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” could involve exploring its potential biological activities and optimizing its synthesis.


properties

IUPAC Name

6-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWXQQLMVXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696270
Record name 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

266359-63-1
Record name 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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